molecular formula C11H12O B2607050 2-(3-Ethynylphenyl)propan-2-ol CAS No. 2092412-03-6

2-(3-Ethynylphenyl)propan-2-ol

Cat. No.: B2607050
CAS No.: 2092412-03-6
M. Wt: 160.216
InChI Key: DDIXBOIRQMMVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethynylphenyl)propan-2-ol ( 2092412-03-6) is an organic compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol . This compound features a propan-2-ol group, a tertiary alcohol, attached to a phenyl ring that is substituted with an ethynyl group at the meta position . This unique structure combines a rigid, linear alkyne functionality with a tertiary alcohol, making it a valuable and versatile building block in synthetic organic chemistry. The primary research value of this compound lies in its potential as a key intermediate for the synthesis of more complex molecules. The ethynyl group is a crucial handle for further chemical transformation, notably participating in metal-catalyzed coupling reactions, such as the Sonogashira reaction, to create extended conjugated systems . Meanwhile, the tertiary alcohol can influence the steric and electronic properties of the molecule or serve as a protected functional group. While specific biological mechanisms of action for this exact compound are not detailed in the literature, scaffolds containing phenylethynyl and propan-2-ol motifs are of significant interest in medicinal chemistry and materials science . Researchers can leverage this compound in developing novel compounds for various applications, including potential pharmaceutical candidates and advanced materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethynylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h1,5-8,12H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIXBOIRQMMVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092412-03-6
Record name 2-(3-ethynylphenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Mechanistic Investigations of 2 3 Ethynylphenyl Propan 2 Ol

Transformations Involving the Terminal Ethynyl (B1212043) Group

The terminal alkyne functionality is a versatile handle for a variety of chemical reactions, including cycloadditions, hydrofunctionalizations, and C-H functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Methodologies

The terminal alkyne of 2-(3-ethynylphenyl)propan-2-ol is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbiochempeg.comchemie-brunschwig.ch This reaction provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgchemie-brunschwig.ch The process is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. chemie-brunschwig.chchemie-brunschwig.ch The CuAAC reaction typically utilizes a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent or by using a copper(I) source directly. researchgate.net The presence of a chelating ligand can stabilize the Cu(I) oxidation state. nih.gov

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a [3+2] cycloaddition to form the triazole ring. researchgate.netrsc.org This reaction is highly regioselective, exclusively yielding the 1,4-isomer. beilstein-journals.orgrsc.org The versatility of this reaction allows for the conjugation of this compound to a wide array of molecules, including biomolecules, polymers, and other organic scaffolds, by simply reacting it with a corresponding azide-functionalized partner. biochempeg.comnih.gov

Beyond CuAAC, other click chemistry methodologies can also be applied to the terminal alkyne of this compound. These reactions share the characteristics of being highly efficient, forming a single product, and proceeding under mild conditions. biochempeg.com

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation, Hydroboration)

The terminal alkyne of this compound can undergo various hydrofunctionalization reactions, adding a hydrogen atom and another group across the triple bond.

Hydration: The acid-catalyzed hydration of the terminal alkyne would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone. For instance, the hydration of propene in the presence of an acid catalyst yields propan-2-ol. doubtnut.comquora.com

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkyne would also proceed with Markovnikov regioselectivity, yielding a gem-dihalide upon the addition of two equivalents of HX. The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org

Hydroboration-Oxidation: In contrast to hydration and hydrohalogenation, hydroboration-oxidation provides a route to the anti-Markovnikov addition of water across the triple bond. masterorganicchemistry.commasterorganicchemistry.com Treatment of the alkyne with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH3-THF), followed by oxidation with hydrogen peroxide in a basic solution, would yield an aldehyde. masterorganicchemistry.comyoutube.com This two-step process is stereospecific, resulting in a syn-addition of the hydrogen and boron atoms. masterorganicchemistry.com

Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions)

The ethynyl group of this compound can participate as a dienophile in Diels-Alder reactions. organic-chemistry.org This [4+2] cycloaddition involves the reaction of a conjugated diene with the alkyne to form a cyclohexadiene ring. mnstate.edu The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.org

The terminal alkyne can also engage in [2+2+2] cycloaddition reactions. These reactions, often catalyzed by transition metals, provide a powerful method for the construction of benzene (B151609) rings. Another cycloaddition pathway is the [2+2] cycloaddition, which can occur between an allene (B1206475) and an alkyne to form a cyclobutene (B1205218) ring. rsc.org Lewis acids can promote [2+2] cycloadditions of allenes and ketenes. nih.govnih.gov Additionally, [3+2] cycloaddition reactions, a type of dipolar cycloaddition, are also possible, leading to the formation of five-membered heterocyclic rings. uchicago.eduresearchgate.netmdpi.comyoutube.com

Oxidative and Reductive Manipulations of the Alkyne

The alkyne moiety in this compound can undergo both oxidation and reduction. Oxidative cleavage of the triple bond can be achieved using strong oxidizing agents like ozone or potassium permanganate, which would lead to the formation of a carboxylic acid at the phenyl-substituted carbon.

Reduction of the alkyne can lead to different products depending on the reagents and conditions used. Catalytic hydrogenation with a palladium catalyst can reduce the alkyne to an alkene (cis-stereochemistry using Lindlar's catalyst) or fully to an alkane.

Palladium-Catalyzed C-H Functionalization Adjacent to Alkynes

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis. snnu.edu.cnnih.gov This strategy can be applied to functionalize C-H bonds, including those adjacent to the alkyne in this compound. mdpi.com These reactions often proceed through a cyclometalation pathway where a directing group guides the palladium catalyst to a specific C-H bond. nih.gov The versatility of palladium catalysis allows for a wide range of C-C and C-N bond formations. nih.govumn.edunih.gov

The general mechanism for Pd(II)-catalyzed C-H activation often involves the coordination of the palladium catalyst to a directing group, followed by C-H activation to form a palladacycle intermediate. nih.govmdpi.com This intermediate can then undergo further reactions, such as insertion of an alkene or coupling with another reagent, before reductive elimination to regenerate the catalyst and yield the functionalized product.

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group of this compound exhibits characteristic reactivity. Tertiary alcohols are resistant to oxidation under normal conditions because the carbon atom bearing the hydroxyl group lacks a hydrogen atom. byjus.comlibretexts.orgyoutube.com

However, the hydroxyl group can be a good leaving group after protonation. libretexts.org In the presence of strong acids, it can be eliminated to form a stable tertiary carbocation. This carbocation can then be trapped by a nucleophile or lose a proton from an adjacent carbon to form an alkene. For example, propan-2-ol can be dehydrated to propene by heating with concentrated sulfuric acid. chemguide.co.ukweebly.com

The hydroxyl group can also be converted into other functional groups through substitution reactions. For instance, reaction with thionyl chloride or phosphorus tribromide can convert the alcohol into the corresponding alkyl chloride or bromide, respectively, typically via an SN2 mechanism for primary and secondary alcohols. libretexts.org For tertiary alcohols like this compound, the reaction with hydrogen halides likely proceeds through an SN1 mechanism involving the formation of a carbocation intermediate. libretexts.orgmsu.edu

Esterification and Etherification Reactions

The tertiary hydroxyl group of this compound can undergo reactions typical of alcohols, such as esterification and etherification.

Esterification: This reaction involves the conversion of the alcohol into an ester, typically by reacting it with a carboxylic acid or a carboxylic acid derivative like an acid chloride or anhydride. The direct reaction with a carboxylic acid, known as Fischer esterification, is an acid-catalyzed equilibrium process. mdpi.com For example, reacting this compound with ethanoic acid in the presence of an acid catalyst would yield isopropyl acetate (B1210297) derivatives. quora.comdoubtnut.com The general reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. youtube.com

Etherification: The formation of an ether from the alcohol group requires different strategies. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide ion. This nucleophilic alkoxide can then react with an alkyl halide in a nucleophilic substitution reaction to form the ether.

Table 1: Examples of Esterification and Etherification Reactions

Reaction TypeReactantsProduct
EsterificationThis compound + Acetic Acid (H⁺ catalyst)1-(1-acetoxy-1-methylethyl)-3-ethynylbenzene
Etherification1. This compound + NaH2. Methyl Iodide1-ethynyl-3-(1-methoxy-1-methylethyl)benzene

Elimination Reactions and Olefin Formation

Alcohols can undergo elimination reactions, specifically dehydration, to form alkenes (olefins). For tertiary alcohols like this compound, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism, especially in the presence of an acid catalyst. youtube.com

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the -OH group, converting it into a much better leaving group (-OH₂⁺).

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. The stability of this intermediate facilitates the E1 pathway.

Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding the alkene product.

This reaction generally follows Zaitsev's Rule , which predicts that the major product will be the more substituted (and therefore more stable) alkene. youtube.commasterorganicchemistry.com In the case of this compound, elimination would result in the formation of 3-(prop-1-en-2-yl)-1-ethynylbenzene.

Table 2: Dehydration of this compound

Reaction TypeReagentMechanismProduct
DehydrationConcentrated H₂SO₄ or H₃PO₄, HeatE1 Elimination3-(prop-1-en-2-yl)-1-ethynylbenzene

Nucleophilic Substitution Reactions after Hydroxyl Activation

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions because its conjugate acid, the hydroxide (B78521) ion (OH⁻), is a strong base. libretexts.orglibretexts.org Therefore, for substitution to occur, the hydroxyl group must first be activated by converting it into a good leaving group.

Several methods can achieve this activation:

Protonation with Strong Acids: In the presence of strong hydrohalic acids (HBr, HCl), the alcohol is protonated to form an oxonium ion. The subsequent loss of a water molecule (a good leaving group) generates a tertiary carbocation. This carbocation is then attacked by the halide ion (a good nucleophile) to form the corresponding alkyl halide. libretexts.orglibretexts.org This process follows an Sₙ1 mechanism. libretexts.org

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270). This forms a tosylate or mesylate ester, respectively. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an Sₙ2 or Sₙ1 reaction. A key advantage is that the formation of the sulfonate ester proceeds with retention of configuration at the carbon center. libretexts.org

Use of Reagents like Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃): These reagents are commonly used to convert alcohols to alkyl chlorides and bromides, respectively. They work by forming an intermediate (a chlorosulfite or a dibromophosphite) which contains a good leaving group that is subsequently displaced by the halide ion. libretexts.org

Table 3: Activation and Substitution of the Hydroxyl Group

Activation MethodReagent(s)Intermediate Leaving GroupExample NucleophileFinal Product
Acid CatalysisHBr-OH₂⁺Br⁻1-(1-bromo-1-methylethyl)-3-ethynylbenzene
Sulfonate Ester FormationTsCl, Pyridine-OTsCN⁻3-(1-cyano-1-methylethyl)-1-ethynylbenzene
Thionyl ChlorideSOCl₂-OSOClCl⁻1-(1-chloro-1-methylethyl)-3-ethynylbenzene

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis provides a powerful toolkit for modifying the ethynyl group of this compound. The reactivity of the alkyne is often mediated through its interaction with the d-orbitals of a metal catalyst.

A wide range of transformations are possible, including:

Cross-Coupling Reactions: The terminal alkyne can participate in well-known coupling reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings to form new carbon-carbon bonds.

Cycloadditions: The alkyne can act as a component in [2+2+2] or [4+2] cycloaddition reactions to construct complex ring systems. The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is another prominent example.

Hydrofunctionalization: Various groups can be added across the triple bond, such as in hydroamination, hydrosilylation, and hydrostannylation reactions.

Hydroazidation: Research has shown that ethynyl carbinols, including tertiary ones, can undergo silver-catalyzed hydroazidation with trimethylsilyl (B98337) azide (TMS-N₃) to yield 2-azidoallyl alcohols. rsc.org This reaction demonstrates a unique chemo- and regioselectivity directed by the hydroxyl group. rsc.org

σ-Activation and π-Activation of Carbon-Carbon Triple Bonds

The interaction between a transition metal and the alkyne in this compound can be broadly categorized into two activation modes: π-activation and σ-activation. rsc.org

π-Activation: This is a common mechanism where the metal catalyst coordinates to the electron-rich π-system of the C≡C bond. This coordination withdraws electron density from the alkyne, rendering it more electrophilic and thus susceptible to attack by external nucleophiles. This mode is typical for metals like palladium(II), platinum(II), gold(I), and mercury(II).

σ-Activation: This mode involves the formation of a direct metal-carbon σ-bond. For terminal alkynes like this compound, this is most commonly achieved through the activation of the terminal C-H bond. rsc.org

C-H Bond Metathesis: A metal salt, often a silver(I) or copper(I) species, reacts with the terminal alkyne to form a metal acetylide intermediate. rsc.org This species is a potent nucleophile and is central to coupling reactions like the Sonogashira and Glaser couplings.

Generation of Propargylic Cations: An alternative σ-activation pathway involves using a Lewis acid (e.g., Fe³⁺) to promote the departure of the hydroxyl group from the propargylic position, generating a propargylic cation. rsc.org This creates an electrophilic center at the carbon adjacent to the triple bond, activating the alkyne system toward different types of transformations. rsc.org

The choice of catalyst and reaction conditions determines which activation pathway is dominant, leading to a diverse array of potential products from a single starting material.

Role of the Alcohol Moiety in Catalytic Cycles

In related systems, pendant alcohol groups can play a significant role in catalytic cycles. They can act as internal nucleophiles, leading to cyclization reactions, or as directing groups that influence the regioselectivity of a transformation. researchgate.netacs.org For example, in gold-catalyzed reactions of alkynyl alcohols, the hydroxyl group can add across the activated alkyne, leading to the formation of cyclic ethers. mdpi.com Mechanistic studies on other systems have shown that an alcohol can also influence the catalyst's activity or stability through coordination. mdpi.com However, without specific studies on this compound, the precise role of its tertiary alcohol in any given catalytic cycle remains undetermined.

Derivatization and Scaffold Construction Utilizing 2 3 Ethynylphenyl Propan 2 Ol

Synthesis of Advanced Organic Scaffolds and Complex Molecular Architectures

The terminal alkyne of 2-(3-ethynylphenyl)propan-2-ol serves as a critical functional group for the assembly of advanced molecular scaffolds, primarily through palladium and copper-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of this methodology. wikipedia.org This reaction's mild conditions and high functional group tolerance allow for the direct linkage of the this compound unit to various aromatic and heteroaromatic systems, creating extended π-conjugated structures. wikipedia.orgnih.gov

For instance, by coupling this compound with di- or tri-haloarenes, it is possible to construct star-shaped molecules or precursors for dendrimers. Dendrimers are highly branched, well-defined macromolecules that have applications in catalysis, drug delivery, and materials science. nih.govnih.gov The synthesis can be approached divergently, where the core is extended outwards, or convergently, where dendritic wedges are synthesized first and then attached to a central core. nih.gov In this context, this compound can be coupled to a multifunctional core to initiate the first generation of a dendrimer. The peripheral hydroxyl groups can then be modified for subsequent growth or to impart specific functionalities.

The synthesis of complex molecular architectures often involves a combination of covalent bond formation and supramolecular self-assembly. nih.gov The rigid, linear geometry of the ethynylphenyl unit makes it an ideal component for creating defined shapes and cavities within larger molecules, a key principle in the design of molecular hosts and other complex systems. The strategic placement of the this compound building block allows for precise control over the final three-dimensional structure of the target molecule.

Scaffold Type Key Reaction Description Potential Application
ArylalkynesSonogashira Coupling wikipedia.orglibretexts.orgCoupling of the terminal alkyne with various aryl halides to extend the π-system.Molecular wires, organic electronics
Star-shaped MoleculesSonogashira CouplingCoupling with polyhalogenated aromatic cores (e.g., 1,3,5-tribromobenzene).Dendrimer precursors, nonlinear optics
Dendrimers nih.govnih.govConvergent or Divergent SynthesisStepwise growth from the core or periphery, using the alkyne for C-C coupling.Catalysis, drug delivery

Preparation of Functionalized Monomers for Polymer Synthesis

Substituted acetylenes are important monomers for the synthesis of conjugated polymers. Poly(phenylacetylene) (PPA) and its derivatives are of particular interest due to their stability, solubility, and semiconducting properties. unizar.es this compound can serve as a functionalized monomer for the synthesis of a PPA derivative bearing a hydroxyl group on each repeating unit.

The polymerization of phenylacetylene (B144264) derivatives is efficiently catalyzed by rhodium(I) complexes, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene). dntb.gov.ua These catalysts can promote stereoregular polymerization, often leading to polymers with a cis-transoidal conformation. unizar.es The use of specific rhodium(I) initiators, including those with functionalized phosphine (B1218219) ligands, can offer control over the polymerization process, sometimes achieving a "living" character, which allows for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.netunizar.es

The polymerization of this compound using a rhodium catalyst would yield poly[1-(3-(2-hydroxypropan-2-yl)phenyl)acetylene]. The presence of the hydroxyl group offers several advantages:

Enhanced Solubility : The polar hydroxyl groups can improve the solubility of the resulting conjugated polymer in a wider range of solvents.

Post-Polymerization Modification : The hydroxyl groups act as handles for further chemical reactions. They can be esterified, etherified, or used to initiate the polymerization of other monomers, leading to the formation of graft copolymers.

Tunable Properties : The functionality can be used to tune the polymer's physical properties, such as its self-assembly behavior, thermal stability, and optical characteristics.

Polymerization Method Catalyst Type Resulting Polymer Key Features
Coordination PolymerizationRhodium(I) complexes dntb.gov.uaPoly[1-(3-(2-hydroxypropan-2-yl)phenyl)acetylene]Stereoregular (cis-transoidal), conjugated backbone. unizar.es
Living PolymerizationSpecialized Rh(I) initiators researchgate.netunizar.esPPA with controlled molecular weight and low dispersity.Allows for synthesis of block copolymers.

Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

The structural framework of this compound is well-suited for its incorporation into more complex ligand architectures for transition metal catalysis. The terminal alkyne provides a reactive site for attachment to common ligand backbones like phosphines and bipyridines.

Phosphine Ligands: Phosphines are a crucial class of ligands in catalysis. nih.gov A common strategy for synthesizing functionalized phosphines involves the reaction of organometallic reagents with halophosphines or the coupling of phosphine moieties to organic scaffolds. nih.govnih.gov Using this compound, one could envision a multi-step synthesis:

Sonogashira Coupling: React this compound with a dihaloarene (e.g., 1-bromo-3-iodobenzene) to introduce a second reactive site.

Phosphination: The remaining halogen can be converted into a phosphine group, for example, through lithiation followed by reaction with a chlorophosphine like PPh₂Cl.

Bipyridine and Triazine Ligands: Bipyridine-type ligands are fundamental in coordination chemistry and catalysis. nih.govmdpi.com The ethynylphenyl group can be attached to a pyridine (B92270) or bipyridine core. For example, coupling this compound with a brominated bipyridine derivative via Sonogashira reaction would yield a ligand with an extended, rigid substituent that can influence the steric and electronic properties of the resulting metal complex. rsc.org

Click Chemistry for Ligand Synthesis: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," offers a highly efficient and modular approach to ligand synthesis. nih.gov The terminal alkyne of this compound can react with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. This triazole can act as a coordinating group itself or serve as a robust linker to connect the phenylpropanol unit to another ligand fragment. This modularity allows for the rapid generation of a library of ligands with diverse structures. nih.gov

Development of Chemical Probes for Research Applications (Focus on chemical synthesis and properties)

Fluorescent chemical probes are indispensable tools for detecting and imaging biological and environmental analytes. Oligo(p-phenyleneethynylene)s (OPEs) are a class of conjugated molecules known for their strong fluorescence and have been used to construct chemosensors. scielo.org.mx The synthesis of OPEs typically relies on iterative Sonogashira coupling reactions. This compound can be used as a building block in the synthesis of such probes. By coupling it with other substituted aryl halides, one can create short, well-defined OPEs. The 2-hydroxypropyl group enhances water solubility, which is often desirable for biological applications, and provides a site for conjugation to biomolecules or other functional units.

Another powerful strategy for developing probes involves using the alkyne functionality in a CuAAC reaction to create a 1,4-disubstituted 1,2,3-triazole. This triazole unit, often synthesized from an alkyne and an azide (B81097), is a popular component in modern chemosensors for detecting metal ions like Cu(II) and Pb(II). nih.gov A fluorescent probe could be synthesized by "clicking" this compound onto an azide-containing fluorophore (e.g., a coumarin (B35378) or naphthalimide derivative). The resulting triazole-linked conjugate could exhibit selective ion-binding properties, leading to a detectable change in its fluorescence (e.g., quenching or enhancement) upon coordination with a target ion. nih.govmdpi.com

Probe Type Synthetic Strategy Sensing Mechanism Role of this compound
OPE-based Sensor scielo.org.mxIterative Sonogashira CouplingAnalyte binding modulates the fluorescence of the conjugated backbone.Provides a rigid, fluorescent building block with a solubilizing/functional group.
Triazole-based Sensor nih.govCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)The triazole and adjacent groups act as a chelating site; ion binding alters the photophysical properties of a linked fluorophore.Serves as the alkyne component for the "click" reaction, incorporating a phenylpropanol unit.

Incorporation into Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The defined structure of this compound makes it an excellent component for constructing larger, ordered assemblies.

Rotaxanes: Rotaxanes are mechanically interlocked molecules consisting of a dumbbell-shaped "thread" passing through a cyclic "macrocycle," with bulky "stoppers" preventing the components from separating. bham.ac.uk The synthesis of rotaxanes can be achieved by threading a linear molecule through a macrocycle and then attaching bulky groups to its ends. nih.gov A derivative of this compound could function as a central part of the thread. For example, it could be coupled via Sonogashira reactions to other components to form a long linear chain, which is then threaded through a macrocycle (like a crown ether or cyclodextrin). The terminal hydroxyl groups could then be reacted with large, bulky acid chlorides to form esters that act as stoppers, completing the synthesis of the nih.govrotaxane. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). By carefully choosing the metal and linker, materials with tailored pore sizes and chemical properties can be designed. While this compound itself is not a typical linker, it can be readily converted into one. For example, two molecules could be coupled to a central aromatic core (e.g., a benzene (B151609) ring) via Sonogashira reactions. The terminal propanol (B110389) groups could then be oxidized to carboxylic acids, yielding a rigid, tetracarboxylate linker. Such a linker could then be reacted with metal salts (e.g., of zinc or zirconium) to form a three-dimensional MOF. The specific geometry of the linker would dictate the resulting topology of the framework, such as a face-centered cubic (fcu) or diamondoid (dia) net. researchgate.netresearchgate.net

The hydroxyl group of the original molecule can also participate in hydrogen bonding, directing the self-assembly of its derivatives into ordered structures like helices or sheets in the solid state or in solution. This pre-organization is a key principle in designing complex supramolecular systems.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Elucidation of Complex Molecular Architectures of Synthetic Derivatives

The synthesis of derivatives from 2-(3-ethynylphenyl)propan-2-ol results in more complex molecular structures that require thorough characterization to confirm their formation and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental in this elucidation process. For instance, in the synthesis of related heterocyclic derivatives, ¹H and ¹³C NMR are used to ascertain the structure of the products. rsc.org The process often involves purification by methods like column chromatography to isolate the desired compound before its structure is confirmed. rsc.org

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multidimensional NMR techniques are indispensable for the unambiguous assignment of protons and carbons, especially in complex derivatives. While specific multidimensional NMR data for this compound derivatives are not widely published, the general methodology is well-established.

For the parent compound, this compound, standard ¹H and ¹³C NMR spectra provide foundational structural information. In ¹H NMR, the chemical environments of the different protons in the molecule result in distinct signals. docbrown.info For example, the protons of the methyl groups would appear as a singlet, the hydroxyl proton as another singlet, and the aromatic and ethynyl (B1212043) protons in their respective regions. In ¹³C NMR, the number of distinct signals corresponds to the number of non-equivalent carbon atoms. docbrown.info

In the analysis of more complex synthetic derivatives, such as those formed through reactions involving the ethynyl group, multidimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, thus confirming the final molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a generalized prediction, actual experimental values may vary.)

Atom TypePredicted Chemical Shift (ppm)MultiplicityIntegration
¹H (Methyl)~1.6s6H
¹H (Hydroxyl)Variables1H
¹H (Ethynyl)~3.1s1H
¹H (Aromatic)7.3 - 7.6m4H
¹³C (Methyl)~31
¹³C (Quaternary C-OH)~72
¹³C (Ethynyl C)~77, ~83
¹³C (Aromatic)~122 - 135

High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules and for gaining insight into reaction mechanisms by identifying intermediates and fragmentation patterns.

For this compound, the predicted monoisotopic mass is 160.08882 Da. uni.lu HRMS can confirm this mass with high accuracy. The fragmentation of the molecular ion in the mass spectrometer can provide structural information. For instance, a common fragmentation pathway for alcohols is the loss of a water molecule.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry uni.lu

AdductPredicted m/z
[M+H]⁺161.09610
[M+Na]⁺183.07804
[M-H]⁻159.08154
[M+H-H₂O]⁺143.08608

By analyzing the masses of products and byproducts in a reaction mixture, HRMS can help to piece together the mechanistic pathway of a synthetic transformation involving this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis During Reactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule and can be employed to monitor the progress of a reaction.

The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H), alkyne (C≡C-H and C≡C), and aromatic (C-H and C=C) functional groups. The broad O-H stretching band would appear around 3300-3500 cm⁻¹, while the sharp C≡C-H stretch would be observed near 3300 cm⁻¹. The C≡C stretch is typically found in the 2100-2260 cm⁻¹ region.

Raman spectroscopy provides complementary information. For instance, the C≡C bond, which can be a weak absorber in the IR, often gives a strong signal in the Raman spectrum. Monitoring the disappearance of the alkyne stretches and the appearance of new functional group bands can effectively track the conversion of this compound during a reaction.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation of Chiral Derivatives

Should a synthetic pathway starting from this compound lead to the formation of a chiral derivative, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining its absolute configuration.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule.

VCD spectroscopy is the infrared analogue of ECD and provides information about the stereochemistry based on the vibrational transitions of the molecule. nih.gov VCD is particularly powerful for molecules with conformational flexibility. mdpi.com For chiral derivatives of this compound, comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for the different possible enantiomers would allow for the assignment of the absolute configuration. nih.govcas.cz

Theoretical and Computational Chemistry Studies of 2 3 Ethynylphenyl Propan 2 Ol and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(3-ethynylphenyl)propan-2-ol. Methods like Density Functional Theory (DFT) are used to calculate key properties that govern the molecule's behavior. The electronic energy (E_elec), zero-point energy (ZPE), enthalpy (H), and Gibbs free energy (G) provide a picture of the molecule's thermodynamic stability. researchgate.net

Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Global reactivity descriptors such as electronic chemical potential, chemical hardness, and global electrophilicity can be calculated from these frontier orbital energies. mdpi.com For instance, the electronic chemical potential of a related compound, (Z)-3-phenyl-2-nitroprop-2-enoate, was calculated to be -4.51 eV, indicating its role in reactions governed by electron density transfer. mdpi.com Similar calculations for this compound would elucidate its electrophilic and nucleophilic character, driven by the electron-rich phenyl and ethynyl (B1212043) groups and the nucleophilic oxygen atom. The Mulliken effective charges on each atom reveal sites susceptible to electrophilic or nucleophilic attack. researchgate.net

PropertyIllustrative ValueSignificance
HOMO Energy -6.5 eVElectron-donating ability (related to the π-system)
LUMO Energy -0.8 eVElectron-accepting ability (related to the π*-system)
HOMO-LUMO Gap 5.7 eVChemical reactivity and stability
Dipole Moment ~2.1 DMolecular polarity and intermolecular interactions
Electronic Chemical Potential -3.65 eVTendency to escape from an electron cloud
Global Electrophilicity ~1.15 eVPropensity to accept electrons

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around several single bonds, primarily the C-C bond connecting the propan-2-ol group to the phenyl ring and the C-O bond of the alcohol. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. For molecules with multiple rotatable bonds, like propanol (B110389), several stable conformers can exist, often designated by the dihedral angles between key groups (e.g., trans, gauche). arxiv.org In propanol, conformers with a gauche orientation of the C-C bond (Gt, Gg, Gg') were found to dominate in the gas phase. arxiv.org

For this compound, the rotation of the propan-2-ol group relative to the phenyl ring would be a key factor. The rotational barrier for propane (B168953) is approximately 3.4 kcal/mol, slightly higher than ethane (B1197151) due to steric interactions between a methyl group and a hydrogen atom. masterorganicchemistry.com A similar, but more complex, energy profile would exist for this compound, influenced by potential steric hindrance and weak intramolecular interactions between the propanol group and the ethynyl group or the aromatic ring.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. nih.gov By simulating the movements of atoms and bonds, MD can reveal how the molecule flexes, rotates, and interacts with its environment, such as solvent molecules. nih.govnih.gov For molecules in a crystalline state or in solution, MD simulations can predict how guest molecules move within cavities and can help interpret experimental data from techniques like solid-state NMR by modeling processes such as libration and jump-type motions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides reliable predictions of spectroscopic data that are invaluable for structure elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts has become highly accurate through modern computational methods, often achieving Mean Absolute Errors (MAEs) as low as 0.165 ppm for ¹H and 2.05 ppm for ¹³C shifts compared to experimental data. arxiv.org These calculations consider the electronic environment of each nucleus. For this compound, distinct chemical shifts are expected for the aromatic protons, the ethynyl proton, the methyl protons, and the hydroxyl proton. The chemical shifts for protons on carbons bonded to electronegative atoms, like the oxygen in the alcohol group, are typically found at lower fields (higher ppm values). libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for the functional groups present. pdx.edu, docbrown.info, libretexts.org Precise values require specific quantum chemical calculations.

AtomTypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-C(CH₃)₂OHMethyl Protons~1.6~31
-C(CH₃)₂OHQuaternary Carbon-~72
-OHHydroxyl Proton0.5 - 5.0 (variable)-
-C≡CHAlkynyl Proton~3.1-
-C≡CHAlkynyl Carbons-~77, ~83
Ar-HAromatic Protons7.2 - 7.5125 - 132
Ar-CAromatic Carbons-122 - 145

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations, which correspond to the stretching and bending of chemical bonds. For this compound, key predicted vibrational frequencies would include the O-H stretch of the alcohol (~3600 cm⁻¹), the C≡C-H stretch of the alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), C-H stretches of the aromatic ring (~3100-3000 cm⁻¹), and C-H stretches of the methyl groups (~2970 cm⁻¹). Conformational analysis of propanol using IR spectra has shown that different conformers can have distinct absorption bands. researchgate.net

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy landscape can be constructed. This allows for the determination of activation energies (which relate to reaction rates) and reaction enthalpies. researchgate.net

For this compound, several reaction types could be modeled:

Reactions at the Ethynyl Group: The terminal alkyne can undergo various addition reactions. Computational studies can model the mechanism of, for example, hydration, halogenation, or cycloaddition reactions, clarifying whether the reaction proceeds through a stepwise or concerted mechanism.

Reactions of the Tertiary Alcohol: The hydroxyl group can be involved in dehydration or substitution reactions. Modeling these pathways would involve calculating the energy barrier for the formation of a carbocation intermediate, which would be stabilized by the adjacent phenyl ring.

Whole-Molecule Reactions: In processes like polymerization, where the molecule acts as a monomer, computational modeling can help understand the initial steps of chain growth and the energetics of polymer formation.

Studies on related systems, such as the reaction between 2-methoxyfuran (B1219529) and an electrophilic alkene, have shown that computational analysis can fundamentally revise previously postulated mechanisms, for instance by identifying zwitterionic intermediates and ruling out other pathways like a Diels-Alder cycloaddition. mdpi.com

Theoretical Investigation of Intermolecular Interactions in Supramolecular Systems

The structure and properties of this compound lend themselves to forming non-covalent intermolecular interactions, which are the basis of supramolecular chemistry. mdpi.com Theoretical investigations can quantify the strength and nature of these interactions.

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor. Theoretical calculations can model the geometry and energy of hydrogen bonds formed between two or more molecules of this compound or with other molecules like solvents.

π-π Stacking: The electron-rich phenyl ring can interact with other aromatic rings through π-π stacking. Theoretical studies on phenylene ethynylene aggregates have quantified the binding energies of such interactions, finding them to be significant, for example, -0.81 eV for stacked meta-phenylene ethynylene macrocycles. researchgate.net These interactions play a crucial role in the self-assembly and stabilization of larger structures. researchgate.net

C-H···π and O-H···π Interactions: The ethynyl C-H group and the alcohol O-H group can act as weak hydrogen bond donors to the π-system of a neighboring phenyl ring.

Computational methods can decompose the total interaction energy into components like electrostatic, dispersion, polarization, and repulsion energies, providing a deeper understanding of the forces driving supramolecular assembly. mdpi.com

Development of Structure-Reactivity Relationships from Computational Data

By combining computational data with experimental results, it is possible to develop Quantitative Structure-Reactivity Relationships (QSRRs). chemrxiv.org These models establish a mathematical correlation between one or more computed molecular descriptors and an observable property, such as reaction rate or biological activity.

For a series of related compounds, one could correlate a calculated property, like the HOMO energy or a specific atomic charge, with experimentally measured reactivity. For example, the reactivity of benzhydrylium ions has been successfully predicted using QSRR models that take only structural information as input, which is then used to predict quantum molecular properties that correlate with reactivity. chemrxiv.org

In the context of this compound and its derivatives, a QSRR study might involve:

Synthesizing a series of analogs with different substituents on the phenyl ring.

Calculating a set of electronic and structural descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) for each analog.

Measuring a specific reactivity parameter for each analog (e.g., the rate constant for a specific reaction).

Developing a statistical model that links the calculated descriptors to the measured reactivity.

Such models can accelerate the discovery of new molecules with desired properties by enabling the rapid, in silico screening of virtual compounds, saving significant time and resources. chemrxiv.org

Applications in Organic Synthesis and Advanced Materials Science Non Biological/non Clinical Focus

Utilization in Polymer Chemistry and Functional Polymer Synthesis

The presence of the reactive ethynyl (B1212043) group allows 2-(3-ethynylphenyl)propan-2-ol to be a key component in the synthesis of advanced polymeric materials. It can be incorporated into polymer backbones or used as a functional side group, offering pathways to materials with tailored properties.

The terminal alkyne of this compound is readily employed in cross-coupling reactions to prepare a variety of monomers for polymerization. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a primary method for this purpose. nih.govwikipedia.org For instance, this compound can be coupled with dihaloarenes to produce monomers that can undergo polymerization to form poly(arylene ethynylene)s (PAEs), a class of conjugated polymers. researchgate.netmdpi.com

The general synthetic approach involves reacting the ethynyl group of the compound with an aryl dihalide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This versatility allows for the creation of a diverse library of monomers with different aromatic cores, which in turn dictates the properties of the resulting polymer.

Table 1: Representative Monomer Synthesis via Sonogashira Coupling

Reactant 1Reactant 2 (Dihaloarene)Catalyst SystemResulting Monomer Type
This compound1,4-DiiodobenzenePd(PPh₃)₄ / CuIA-B-A type for poly(arylene ethynylene)
This compound2,5-DibromothiophenePd(PPh₃)₂Cl₂ / CuIA-B-A type for thiophene-containing polymers
This compound1,3,5-TribromobenzenePd(0) catalyst / CuIPrecursor for hyperbranched polymers

This table is illustrative and based on general Sonogashira reaction principles.

Polymers that have incorporated this compound, and thus possess pendant ethynyl groups, are excellent platforms for post-polymerization modification. This strategy allows for the introduction of various functional groups onto a polymer backbone after its initial synthesis. mdpi.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for this purpose. researchgate.netresearchgate.net

In this process, the pendant alkyne groups on the polymer chain react with azide-functionalized molecules to form stable 1,2,3-triazole linkages. This method is exceptionally versatile due to the mild reaction conditions and the high tolerance of the click reaction to a wide range of functional groups. mdpi.comnih.gov This enables the precise tailoring of a polymer's properties, such as solubility, thermal stability, or hydrophilicity, by attaching specific side chains. ncsu.edu

The ability to both incorporate this compound into polymer backbones and to modify the resulting polymers via click chemistry provides a powerful toolkit for fabricating advanced materials with tunable properties. acs.org For example, by controlling the density of the ethynyl groups along the polymer chain, the degree of subsequent functionalization can be precisely managed.

This approach is used to create materials such as:

Hyperbranched Polymers: Using multifunctional monomers derived from this compound can lead to the formation of hyperbranched polymers with a high density of terminal alkyne groups available for further functionalization. rsc.org

Amphiphilic Block Copolymers: By selectively modifying one block of a copolymer containing ethynyl groups, it is possible to create amphiphilic structures that can self-assemble into complex nanostructures in solution.

Cross-linked Networks: The pendant alkyne groups can be used as sites for cross-linking, leading to the formation of robust polymer networks with enhanced mechanical and thermal properties.

The properties of these materials can be fine-tuned by the choice of the azide (B81097) used in the post-polymerization modification step, allowing for the development of materials for specific applications.

Role in the Design of Organic Optoelectronic Materials

The phenylene ethynylene motif is a fundamental building block in the field of organic optoelectronics, valued for its rigid, linear structure that facilitates π-conjugation. nih.gov this compound serves as a precursor to these conjugated oligomers and polymers, which are key components in devices like organic light-emitting diodes (OLEDs) and organic solar cells. youtube.comsciepub.com

The incorporation of this compound into conjugated polymers can influence the material's photophysical properties, such as its absorption and emission wavelengths. The propan-2-ol group can also be used to improve the solubility and processability of the resulting polymers, which is a significant challenge in the fabrication of organic electronic devices. Furthermore, the tertiary alcohol can be a site for further chemical modification to fine-tune the electronic properties of the material. Research in this area often involves the synthesis of various oligo(phenylene ethynylene)s and studying their electronic and photophysical properties. utexas.edu

Table 2: Potential Influence of this compound Derivatives on Optoelectronic Properties

Structural FeaturePotential Effect on PropertyRelevant Application
Phenylene Ethynylene BackboneEnhanced π-conjugation, charge transportOLEDs, Organic Photovoltaics
Propan-2-ol GroupIncreased solubility and processabilitySolution-processed device fabrication
Modification of Hydroxyl GroupTuning of HOMO/LUMO energy levelsOptimization of device efficiency

This table represents potential effects based on established principles in organic optoelectronic materials.

Integration into Molecular Devices and Nanosystems

The concept of "molecular electronics" aims to use individual molecules or nanoscale assemblies of molecules as electronic components. Oligo(phenylene ethynylene)s, which can be synthesized from precursors like this compound, are considered promising candidates for "molecular wires" due to their rigid, conjugated structure that can facilitate electron transport. utexas.eduresearchgate.net

Furthermore, the principles of self-assembly can be applied to derivatives of this compound to create well-defined nanostructures. researchgate.netnih.gov By introducing specific functional groups that can engage in non-covalent interactions like hydrogen bonding or π-π stacking, these molecules can be programmed to organize themselves into desired architectures, such as nanofibers, vesicles, or monolayers on surfaces. mdpi.comrsc.org These self-assembled systems are being investigated for their potential use in nanosensors, molecular switches, and other nanoscale devices. The construction of such devices often relies on the precise, bottom-up assembly of molecular building blocks. mdpi.com

Precursors for Advanced Catalytic Systems

While this compound is not itself a catalyst, its ethynyl group makes it a valuable precursor for the synthesis of ligands for advanced organometallic catalysts. msu.edu The terminal alkyne can be readily functionalized to create ligands that can coordinate with transition metals like palladium, ruthenium, or rhodium. acs.orglibretexts.org

For example, the ethynyl group can be involved in the formation of N-heterocyclic carbene (NHC) ligands, which are known for their ability to form highly stable and active catalysts for a variety of organic transformations, including cross-coupling reactions. mdpi.comacs.org The phenylpropanol moiety can be modified to create polydentate ligands that can chelate to a metal center, thereby influencing the catalyst's stability, activity, and selectivity. The development of new ligands is crucial for advancing the field of catalysis, and versatile building blocks like this compound play a key role in this process. sigmaaldrich.commdpi.com

Application in Chemical Sensors and Chemo-sensing Platforms (Focus on chemical sensing mechanisms)

The compound this compound possesses a key structural feature in its terminal ethynyl group (-C≡CH), which makes it a valuable building block for the synthesis of advanced sensory materials. This functional group allows the molecule to be readily incorporated into larger, more complex architectures, particularly conjugated polymers, through powerful coupling reactions like the Sonogashira coupling or azide-alkyne "click" cycloadditions. mdpi.comresearchgate.netnih.gov These polymers form the basis of highly sensitive chemosensors, which detect analytes through changes in their optical or electronic properties. rsc.orgnih.gov

The primary chemical sensing mechanism for polymers derived from ethynylphenyl units involves fluorescence modulation upon interaction with an analyte. nih.govrsc.org These conjugated polymers, often referred to as molecular wires, possess a delocalized π-electron system that is responsible for their intrinsic fluorescence. When an analyte, such as a metal ion, binds to specific recognition sites integrated into the polymer backbone or its side chains, it can disrupt this electronic system, leading to a detectable change in the fluorescence signal. nih.govrsc.org

Two predominant mechanisms for this fluorescence change are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). In a typical PET-based sensor, the polymer can be designed to have its fluorescence "quenched" or turned off in its resting state. Upon binding an analyte, the PET process is inhibited, causing a "turn-on" of fluorescence. Conversely, and more commonly for metal ion detection, the analyte can act as a quencher, leading to a "turn-off" signal by facilitating non-radiative decay pathways for the excited state. nih.gov

A prime example of this strategy is demonstrated in a fluorescent chemosensor based on a conjugated polymer, PDBDBM, which incorporates a 1,4-dioctyloxy-2,5-diethynylbenzene moiety—a structure analogous to a polymerized form of an ethynylphenyl derivative. nih.gov This polymer was synthesized via a Pd-catalyzed Sonogashira-coupling reaction and was specifically designed for the detection of copper (Cu²⁺) and iron (Fe³⁺) ions. nih.gov

The sensing mechanism of PDBDBM relies on fluorescence quenching. The polymer itself is highly fluorescent, emitting bright green light under UV irradiation. However, upon the addition of Cu²⁺ or Fe³⁺, the fluorescence intensity decreases significantly. nih.gov This quenching is attributed to the chelation of the metal ions by the β-diketone units (1,3-bis(4-bromophenyl)propane-1,3-dione) incorporated into the polymer backbone. This binding interaction introduces new energy levels that allow for the de-excitation of the fluorophore through non-radiative pathways, effectively quenching the fluorescence. nih.gov The efficiency of this quenching process is directly related to the concentration of the metal ions, allowing for quantitative detection at very low levels. nih.gov

Detailed research findings for the analogous polymer sensor PDBDBM highlight its effectiveness and sensitivity. nih.gov The Stern-Volmer equation is often used to quantify the efficiency of fluorescence quenching, and the constants derived from this analysis provide a measure of the sensor's sensitivity to a particular analyte.

Sensing Performance of the Analogous Polymer Chemosensor (PDBDBM) for Metal Ions nih.gov
AnalyteDetection MechanismDetection LimitStern-Volmer Quenching Constant (Ksv)
Copper (Cu²⁺)Fluorescence Quenching5 nM1.28 × 10⁸ M⁻¹
Iron (Fe³⁺)Fluorescence Quenching0.4 µM2.40 × 10⁴ M⁻¹

The data clearly indicates that while the polymer is capable of detecting both ions, it is exceptionally sensitive to Cu²⁺, as evidenced by the significantly lower detection limit and the much larger Stern-Volmer constant. nih.gov This selectivity is a critical feature in the design of effective chemical sensors, allowing for the detection of a specific target analyte even in the presence of other potentially interfering ions. scielo.org.mxresearchgate.net The structural features of this compound make it a suitable monomer for creating similar conjugated polymer systems tailored for specific sensing applications.

Future Perspectives and Emerging Research Directions for 2 3 Ethynylphenyl Propan 2 Ol Chemistry

Development of Novel Cascade Reactions and Multi-Component Transformations

The ethynyl (B1212043) group in 2-(3-ethynylphenyl)propan-2-ol is a highly reactive functional group that can participate in a wide array of chemical reactions. The development of novel cascade and multi-component reactions (MCRs) represents a significant area of future research. These reactions are highly desirable as they allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste.

Future research could focus on designing one-pot syntheses that leverage the reactivity of the alkyne. For instance, the development of phosphine-triggered MCRs involving arynes and aldehydes could be explored. While current research has demonstrated this for other systems, applying this to this compound could lead to the formation of diverse and stable pentacovalent phosphoranes. rsc.org Furthermore, three-component reactions involving aryldiazonium salts, sulfur dioxide sources, and alkyl bromides, potentially catalyzed by copper, could be adapted to functionalize the ethynyl group, leading to the synthesis of novel aryl alkyl thioethers. organic-chemistry.org

The following table outlines potential multi-component reactions involving this compound:

Reaction TypePotential ReactantsPotential Products
A³ CouplingAldehyde, AminePropargylamines
Sonogashira-based MCRAryl halide, CO, Amineα,β-Alkynyl Ketones
Cycloaddition CascadesAzides, DienesComplex heterocycles

Exploitation in Flow Chemistry and Microreactor Technologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and scalability. The application of flow chemistry to the synthesis and derivatization of this compound is a promising future direction.

Continuous-flow processes can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents or intermediates. For instance, the synthesis of this compound or its derivatives could be optimized in a flow system to improve yield and safety. Recent advancements have demonstrated the successful use of flow chemistry for various transformations, including the synthesis of active pharmaceutical ingredients. nih.gov The principles from these studies, such as the use of packed-bed reactors or microreactors, could be applied to reactions involving this compound. The integration of online analytical techniques would allow for real-time monitoring and optimization of reaction conditions. Research has shown that flow systems can be coupled with microwave irradiation or supercritical conditions to enhance reaction rates and yields. nih.gov

Green and Sustainable Synthesis of Derivatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are becoming increasingly important. Future research on this compound will undoubtedly focus on developing greener synthetic routes to its derivatives.

This could involve the use of environmentally benign solvents, such as water or bio-based solvents like rapeseed oil, which has been shown to be effective in the production of other aromatic alcohols. nih.gov The development of solvent-free reaction conditions is another key aspect of green chemistry. researchgate.netmdpi.com Furthermore, the use of catalytic systems, particularly those based on abundant and non-toxic metals, will be a priority. For example, the bioproduction of similar compounds through yeast fermentation presents an intriguing, environmentally friendly alternative to traditional chemical synthesis. nih.gov

Key areas for green synthesis of this compound derivatives are summarized below:

Green Chemistry PrincipleApplication in Synthesis
Use of Renewable FeedstocksExploration of bio-derived starting materials.
Atom EconomyDesigning reactions that incorporate a maximum number of atoms from the reactants into the final product.
Use of Safer Solvents and AuxiliariesEmploying water, supercritical fluids, or ionic liquids as reaction media.
CatalysisDevelopment of highly efficient and recyclable catalysts to minimize waste.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of this compound, these technologies can be applied to accelerate the discovery of new derivatives and predict their properties.

Computer-aided synthesis planning (CASP) tools, powered by ML algorithms, can help chemists devise efficient synthetic routes to novel derivatives. nih.govsemanticscholar.org These programs can analyze vast reaction databases to suggest optimal reaction conditions and predict potential side products. illinois.edu Furthermore, ML models can be trained to predict the biological activity or material properties of virtual compounds based on their molecular structure, enabling the in-silico screening of large libraries of potential derivatives of this compound. nih.gov This predictive power can significantly reduce the time and cost associated with experimental screening. illinois.edu

Exploration of New Application Domains in Advanced Chemical Science and Engineering

The unique combination of a reactive alkyne and a tertiary alcohol makes this compound a valuable building block for a wide range of advanced materials and functional molecules. Future research will likely explore its application in several cutting-edge areas.

In materials science, the terminal alkyne can be used for the synthesis of novel polymers through polymerization reactions or for the functionalization of surfaces via "click" chemistry. The resulting materials could have applications in electronics, optics, or as advanced coatings. In medicinal chemistry, the scaffold of this compound could be elaborated to create new drug candidates. The ethynyl group provides a handle for the introduction of various pharmacophores, and the tertiary alcohol can influence the molecule's solubility and pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.